
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Urea and Bis-Urea Derivatives: Synthesis and Biological Evaluation
A study by Perković et al. (2016) explored the synthesis and biological evaluation of novel compounds, including urea and bis-urea derivatives, with hydroxyl or halogen substituted benzene moieties. These compounds showed significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. The study highlighted the potential of such compounds in developing new therapeutic agents for breast cancer treatment. The most promising compound, a p-fluoro derivative, demonstrated high activity and selectivity against MCF-7 cells, suggesting its potential as a lead compound in breast carcinoma drug development (Perković et al., 2016).
Synthesis, Antioxidant, and Anticholinesterase Activities of Novel Coumarylthiazole Derivatives
Another study by Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited significant inhibitory activity, with certain derivatives being more potent than the standard galantamine. This study underscored the therapeutic potential of these derivatives in treating neurodegenerative diseases, such as Alzheimer's, by targeting cholinesterase enzymes (Kurt et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Antagonists for Human Adenosine A(3) Receptor
Research by van Muijlwijk-Koezen et al. (2000) on isoquinoline and quinazoline urea derivatives demonstrated their binding affinity to human adenosine A(3) receptors. These findings suggest the potential application of such compounds in developing treatments for various psychiatric disorders associated with stress or hyperarousal states, highlighting their therapeutic relevance in neuropsychiatric pharmacology (van Muijlwijk-Koezen et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-methoxyphenethylamine with 2-aminobenzophenone to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 4-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "4-methoxyphenethylamine", "2-aminobenzophenone", "4-fluorobenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenethylamine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv).", "Step 2: Add 2-aminobenzophenone (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with ethanol and diethyl ether.", "Step 4: Dissolve the intermediate (3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea) in ethanol and add 4-fluorobenzaldehyde (1.1 equiv).", "Step 5: Heat the reaction mixture at reflux for 24 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with diethyl ether and dry under vacuum to obtain the final product." ] } | |
Numéro CAS |
941941-91-9 |
Formule moléculaire |
C24H21FN4O3 |
Poids moléculaire |
432.455 |
Nom IUPAC |
1-(4-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-12-6-16(7-13-19)14-15-29-22(20-4-2-3-5-21(20)27-24(29)31)28-23(30)26-18-10-8-17(25)9-11-18/h2-13H,14-15H2,1H3,(H2,26,28,30) |
Clé InChI |
UQRVQDMDOHYMCR-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



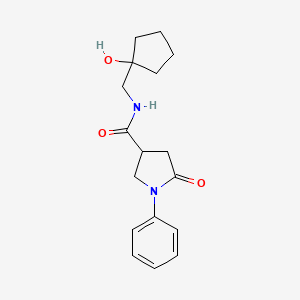
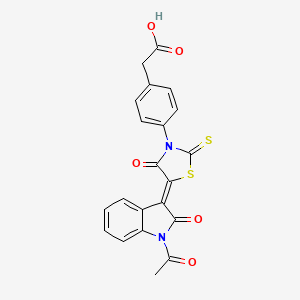
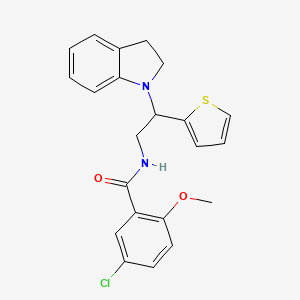
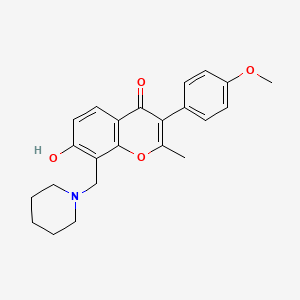

![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
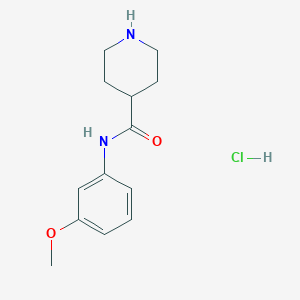
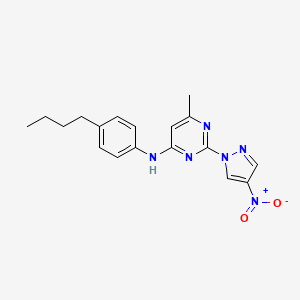
![1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2842346.png)
![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)